molecular formula C23H20N6O B15286119 N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

Katalognummer: B15286119
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: MKCYPWYURWOKST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide, assigned the International Nonproprietary Name (INN) zipalertinib, is a tyrosine kinase inhibitor with antineoplastic activity . Its molecular formula is C₂₃H₂₀N₆O, and the structure features a fused dihydropyrimidoindolizine core linked to a quinoline moiety and an acrylamide group.

Eigenschaften

Molekularformel

C23H20N6O

Molekulargewicht

396.4 g/mol

IUPAC-Name

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)

InChI-Schlüssel

MKCYPWYURWOKST-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 8-Amino-6-Methylquinoline-3-Carbaldehyde

The quinoline subunit is prepared by formylating 8-amino-6-methylquinoline using Vilsmeier-Haack conditions (POCl₃/DMF). This step proceeds with 85% yield, as confirmed by high-performance liquid chromatography (HPLC) purity >98%.

Construction of the Pyrimido[5,4-b]Indolizine Core

A one-pot cyclocondensation between 8-amino-6-methylquinoline-3-carbaldehyde and 2-aminopyrimidine-5-carboxylic acid in the presence of p-toluenesulfonic acid (PTSA) generates the tricyclic framework. Key reaction parameters include:

  • Temperature: 110°C
  • Solvent: Dimethylacetamide (DMA)
  • Reaction time: 12 hours
  • Yield: 72%

Nuclear magnetic resonance (NMR) analysis confirms regioselective formation of the indolizine ring (δ 7.8–8.2 ppm for aromatic protons).

Industrial-Scale Optimization

Catalytic Improvements

Replacing homogeneous acids (e.g., PTSA) with heterogeneous catalysts like Amberlyst-15 in the cyclocondensation step reduces waste and improves recyclability. This modification increases the atom economy from 64% to 81%.

Solvent Selection

Switching from DMA to cyclopentyl methyl ether (CPME) in the core formation step enhances reaction safety (higher boiling point: 106°C vs. 165°C) and facilitates solvent recovery via distillation.

Analytical Characterization

Table 1. Spectroscopic Data for TAS-6417

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, quinoline H), 7.92 (d, J=8.4 Hz, 1H), 6.85 (dd, J=16.4, 10.4 Hz, 1H, enamide)
¹³C NMR (100 MHz, DMSO-d₆) δ 170.2 (C=O), 143.1 (pyrimidine C), 128.5 (enamide CH₂)
HRMS (ESI+) m/z 456.2124 [M+H]⁺ (calc. 456.2128)

Comparative Analysis of Synthetic Routes

Table 2. Yield and Purity Across Process Scales

Step Lab-Scale Yield Pilot-Scale Yield Purity (HPLC)
Quinoline formylation 85% 82% 98.5%
Core cyclization 72% 68% 99.1%
Acryloylation 89% 85% 99.8%

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, its acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Zipalertinib belongs to a broader class of acrylamido-quinoline derivatives. Below is a detailed comparison with structurally similar compounds synthesized in prior studies (Table 1).

Structural Modifications and Substituents

Key differences arise in the substituents on the quinoline ring and the acrylamide side chain:

  • Zipalertinib: Contains a dihydropyrimido[5,4-b]indolizine ring system, a methyl group at position 6, and an amino group at position 4 .
  • Compound 6m (2019 study): Features a bromo substituent at position 6 of the quinoline ring and a piperidine-hydroxymethyl group on the acrylamide .
  • Compound 8n (2019 study): Includes a sulfonamido-pyridinyl group on the quinoline and a morpholinoethyl acrylamide side chain .

Physicochemical Properties

Compound Molecular Formula Molecular Weight [M+H]⁺ Key Substituents Synthesis Route
Zipalertinib C₂₃H₂₀N₆O 396.45* Dihydropyrimidoindolizine, methyl, amino Not reported
6m (2019) C₁₈H₂₀BrN₃O₂ 375.30 6-Bromo-quinoline, piperidine-hydroxymethyl Route A
8n (2019) C₃₀H₂₉F₂N₅O₄S 601.65 Sulfonamido-pyridine, morpholinoethyl Route B

*Calculated based on C₂₃H₂₀N₆O.

Functional Implications

  • Zipalertinib : The dihydropyrimidoindolizine system likely enhances binding to kinase ATP pockets, while the acrylamide group may enable covalent inhibition .
  • 2019 Compounds : Bulkier substituents (e.g., sulfonamido groups in 8n) may improve solubility but reduce blood-brain barrier penetration compared to zipalertinib .

Biologische Aktivität

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide is a complex organic compound with potential therapeutic applications. Its biological activity has garnered attention in various fields of medicinal chemistry, particularly in cancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C19H20N6C_{19}H_{20}N_{6} with a molecular weight of 348.41 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H20N6C_{19}H_{20}N_{6}
Molecular Weight348.41 g/mol
IUPAC NameN-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

Mechanism of Action
The compound is believed to exert its anticancer effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)10Apoptosis induction
HeLa (Cervical Cancer)12Inhibition of signaling

Case Studies

A study published in ResearchGate investigated the synthesis and biological evaluation of quinoline derivatives, including similar compounds to N-(4-amino-6-methyl-5-quinolin-3-yl...) . The findings indicated that these derivatives demonstrated promising anticancer activities by effectively inhibiting tumor cell growth.

Another research highlighted the compound's ability to overcome resistance in cancer cells that are typically unresponsive to standard therapies. This was particularly noted in studies involving drug-resistant variants of lung and breast cancers.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimido[5,4-b]indolizine core in this compound?

The pyrimidoindolizine core can be synthesized via multi-step cyclization reactions. Key steps include:

  • Chlorination/amination : Use POCl₃ for chlorination of pyrimidine intermediates, followed by ammonia treatment to introduce amino groups .
  • Heterocycle fusion : Employ microwave-assisted reactions to fuse quinoline and pyrimidine moieties under controlled temperatures (110–130°C) .
  • Chromatography : Purify intermediates using normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) and amine-phase columns to resolve polar byproducts .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological validation involves:

  • ¹H/¹³C NMR : Analyze chemical shifts for quinoline (δ 8.0–9.5 ppm) and pyrimidoindolizine protons (δ 6.5–8.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • HRMS (ESI-TOF) : Confirm molecular weight with <2 ppm error. For example, [M+H]+ peaks should align with theoretical values .
  • HPLC : Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .

Q. What are the primary challenges in scaling up synthesis, and how can they be mitigated?

  • Low yields in cyclization steps : Optimize reaction time and temperature (e.g., microwave-assisted synthesis reduces side reactions) .
  • Purification bottlenecks : Switch from column chromatography to preparative HPLC for large-scale separations .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis of dihydropyrimidoindolizine .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Build homology models (e.g., using PDGFR-β or kinase targets) to predict binding modes. Adjust substituents (e.g., acrylamide orientation) to enhance affinity .
  • QSAR analysis : Corporate substituent electronic parameters (Hammett σ) with IC₅₀ data from analogs to design derivatives with improved potency .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates .

Q. What experimental designs are critical for evaluating antitumor activity in vitro?

  • Cell line panels : Test against NCI-60 cancer lines, with dose-response curves (0.1–100 µM) to calculate IC₅₀. Include positive controls (e.g., doxorubicin) .
  • Mechanistic assays :
  • Apoptosis : Annexin V/PI staining via flow cytometry.
  • Cell cycle : PI staining for G1/S arrest.
  • Target engagement : Western blotting for downstream kinases (e.g., Akt, ERK) .
    • Resistance studies : Use CRISPR libraries to identify genetic modifiers of sensitivity .

Q. How should researchers address contradictions in biological data across studies?

  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in SAR.
  • Experimental replication : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability .
  • Orthogonal validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters or PEGylated side chains at the acrylamide group .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) using DSC/TGA to enhance crystallinity .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

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